An In-depth Technical Guide to (3-Tert-butyl-1,2-oxazol-4-yl)methanol (CAS 2243520-63-8)
An In-depth Technical Guide to (3-Tert-butyl-1,2-oxazol-4-yl)methanol (CAS 2243520-63-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Tert-butyl-1,2-oxazol-4-yl)methanol, with a CAS number of 2243520-63-8, is a heterocyclic organic compound featuring a substituted isoxazole ring. The isoxazole scaffold is a prominent structural motif in a multitude of biologically active compounds, prized for its unique electronic properties and its ability to serve as a versatile pharmacophore. The incorporation of a tert-butyl group can enhance metabolic stability and lipophilicity, attributes often sought in drug candidates. This technical guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications of this compound, aiming to facilitate its use in research and development, particularly within the realm of medicinal chemistry.
Molecular Structure and Physicochemical Properties
The structure of (3-Tert-butyl-1,2-oxazol-4-yl)methanol is characterized by a five-membered isoxazole ring, substituted with a tert-butyl group at the 3-position and a hydroxymethyl group at the 4-position. The isoxazole ring itself is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic distribution and reactivity.
Table 1: Predicted Physicochemical Properties of (3-Tert-butyl-1,2-oxazol-4-yl)methanol
| Property | Predicted Value | Method/Basis |
| Molecular Formula | C₈H₁₃NO₂ | - |
| Molecular Weight | 155.19 g/mol | - |
| XLogP3 | 1.2 | Computational Prediction |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bond Count | 2 | - |
| Topological Polar Surface Area | 46.3 Ų | Computational Prediction |
| Boiling Point | ~250-270 °C | Estimation based on analogous structures |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents | Based on structural features (hydroxyl group) |
Note: The predicted values are generated from computational models and should be confirmed by experimental data.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
A logical approach would involve the generation of pivalonitrile oxide from pivalaldoxime, followed by its reaction with propargyl alcohol. This cycloaddition would directly yield the target molecule.
Caption: Proposed two-step synthesis of (3-Tert-butyl-1,2-oxazol-4-yl)methanol.
Experimental Protocol (Analogous Synthesis)
The following is a generalized protocol for the synthesis of a substituted isoxazole via a [3+2] cycloaddition, which can be adapted for the target molecule.[1]
-
Oxime Formation: To a solution of the starting aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or pyridine), add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine, 1.2 eq). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
Cycloaddition: Dissolve the oxime (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., dichloromethane or chloroform). Add an oxidizing agent (e.g., sodium hypochlorite solution) dropwise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hydroxymethylisoxazole.
Spectroscopic Characterization (Predicted)
The structural elucidation of (3-Tert-butyl-1,2-oxazol-4-yl)methanol would rely on a combination of spectroscopic techniques. Based on the analysis of similar isoxazole derivatives, the following spectral characteristics are anticipated.[1][2][3][4][5][6]
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | s | 1H | H-5 (isoxazole ring proton) |
| ~4.7-4.9 | s | 2H | -CH₂OH |
| ~2.0-2.5 | br s | 1H | -OH |
| ~1.4 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | C-3 (isoxazole ring) |
| ~155-160 | C-5 (isoxazole ring) |
| ~105-110 | C-4 (isoxazole ring) |
| ~55-60 | -CH₂OH |
| ~32-35 | -C(CH₃)₃ |
| ~28-30 | -C(CH₃)₃ |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Fragments |
| IR (Infrared) Spectroscopy | ~3400-3200 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch, aliphatic), ~1600 cm⁻¹ (C=N stretch), ~1450 cm⁻¹ (C=C stretch), ~1100 cm⁻¹ (C-O stretch) |
| MS (Mass Spectrometry) | Molecular Ion (M⁺): m/z 155. A characteristic fragmentation pattern for isoxazoles involves the cleavage of the weak N-O bond.[2][7] |
Reactivity and Potential Applications
The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reduction or treatment with a strong base. The hydroxymethyl group offers a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
Caption: Potential chemical transformations of (3-Tert-butyl-1,2-oxazol-4-yl)methanol.
The isoxazole moiety is present in numerous FDA-approved drugs and is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10] The tert-butyl group is often incorporated into drug candidates to increase metabolic stability by sterically hindering sites of metabolism. Given these characteristics, (3-Tert-butyl-1,2-oxazol-4-yl)methanol is a promising building block for the synthesis of novel therapeutic agents.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for (3-Tert-butyl-1,2-oxazol-4-yl)methanol is not available. However, based on the general hazards of similar heterocyclic compounds and alcohols, the following precautions are recommended.[11][12][13]
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, seek immediate medical advice.
-
Inhalation: Move to fresh air.
-
Conclusion
(3-Tert-butyl-1,2-oxazol-4-yl)methanol is a molecule of significant interest for medicinal chemistry and drug discovery due to its combination of a biologically active isoxazole core and a stabilizing tert-butyl group. While experimental data is currently limited, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. Further experimental investigation is warranted to validate these predictions and fully explore the utility of this compound as a building block for novel chemical entities with therapeutic potential.
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